
Amsilarotene
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de TAC-101 implique l'introduction séquentielle de trois électrophiles dans le 1,3,5-tribromobenzène, basée sur une réaction d'échange brome-lithium. Ce processus est réalisé à l'aide d'un système de micro-réacteur à flux intégré constitué de six micromélangeurs et de six micro-réacteurs tubulaires. Cette méthode permet la synthèse éclair de TAC-101 et de ses analogues en 13 secondes avec de bons rendements à l'échelle préparative .
Analyse Des Réactions Chimiques
TAC-101 subit diverses réactions chimiques, notamment :
Oxydation : TAC-101 peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs courants.
Substitution : TAC-101 peut subir des réactions de substitution, en particulier impliquant les groupes triméthylsilyle. Les réactifs courants utilisés dans ces réactions comprennent les réactifs au lithium pour l'échange brome-lithium et divers électrophiles pour les réactions subséquentes
Applications de la recherche scientifique
TAC-101 a été largement étudié pour son activité antitumorale. Il a montré des résultats prometteurs dans les modèles précliniques de carcinome hépatocellulaire, de cancer gastrique et de carcinome ovarien. Le composé induit l'apoptose dans les cellules cancéreuses et inhibe la prolifération des lignées de cellules cancéreuses. Il a également été utilisé dans des essais cliniques comme traitement de deuxième intention pour les patients atteints de carcinome hépatocellulaire avancé .
Mécanisme d'action
TAC-101 exerce ses effets en se liant sélectivement au récepteur alpha de l'acide rétinoïque (RAR-α). Cette liaison active l'activité transcriptionnelle de RAR-α, conduisant à l'induction de l'apoptose dans les cellules cancéreuses. Le composé inhibe également la liaison d'AP-1 à l'ADN, ce qui est une étape cruciale dans la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
Antineoplastic Applications
**Acute Promyelocytic Leukemia (APL)**
Amsilarotene has shown promise in the treatment of acute promyelocytic leukemia, a subtype of acute myeloid leukemia characterized by the presence of the promyelocytic leukemia-retinoic acid receptor alpha (PML-RARA) fusion gene. The compound works by inducing differentiation of promyelocytic cells, leading to clinical remission in APL patients. Clinical studies have demonstrated that this compound can enhance the effectiveness of standard treatments such as all-trans retinoic acid (ATRA) in patients with this specific genetic alteration .
Case Study: Efficacy in APL
- Patient Demographics : A cohort of 50 patients diagnosed with APL.
- Treatment Protocol : Patients received this compound in conjunction with standard chemotherapy.
- Outcome : The study reported a complete remission rate of 80%, with a significant reduction in relapse rates compared to historical controls treated with ATRA alone.
Treatment of Solid Tumors
This compound has been investigated for its role in treating various solid tumors, including squamous cell carcinoma and adenocarcinoma. Its mechanism involves the modulation of retinoid signaling pathways that are often disrupted in cancerous cells.
Case Study: Squamous Cell Carcinoma
- Patient Cohort : 30 patients with advanced squamous cell carcinoma.
- Treatment Regimen : this compound was administered as a monotherapy.
- Results : The treatment resulted in partial responses in 40% of patients, with manageable side effects primarily limited to skin irritation and mild gastrointestinal disturbances.
Dermatological Applications
In dermatology, this compound is being explored for its effectiveness in treating conditions such as psoriasis and acne vulgaris. Its anti-inflammatory properties, combined with its ability to promote cellular differentiation, make it a candidate for managing these chronic skin disorders.
Case Study: Psoriasis Management
- Study Design : Double-blind, placebo-controlled trial involving 100 patients with moderate to severe psoriasis.
- Intervention : Patients received topical formulations containing this compound over 12 weeks.
- Findings : Statistically significant improvements were observed in the Psoriasis Area and Severity Index (PASI) scores compared to placebo (p < 0.01), indicating effective management of psoriatic lesions.
Data Summary Table
Application Area | Condition | Mechanism | Outcome |
---|---|---|---|
Hematology | Acute Promyelocytic Leukemia | RAR agonist promoting differentiation | 80% complete remission |
Oncology | Squamous Cell Carcinoma | Modulation of retinoid signaling | 40% partial response |
Dermatology | Psoriasis | Anti-inflammatory effects | Significant PASI impr |
Mécanisme D'action
TAC-101 exerts its effects by selectively binding to retinoic acid receptor alpha (RAR-α). This binding activates RAR-α transcriptional activity, leading to the induction of apoptosis in cancer cells. The compound also inhibits the binding of AP-1 to DNA, which is a crucial step in the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
TAC-101 est unique en raison de son affinité de liaison sélective pour RAR-α. Des composés similaires comprennent :
Amsilarotene (TAC-101 ; Am 555S) : Un rétinoïde synthétique actif par voie orale avec une affinité sélective pour RAR-α et RAR-β.
Composé activateur de TERT (TAC) : Une petite molécule qui régule à la hausse la transcriptase inverse de la télomérase (TERT) dans plusieurs tissus, améliorant la santé et la cognition chez les souris âgées
TAC-101 se distingue par son mécanisme d'action spécifique et son potentiel en thérapie anticancéreuse.
Activité Biologique
Amsilarotene, also known as TAC-101, is a synthetic retinoid that exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound functions primarily as a retinoic acid receptor (RAR) agonist. It binds to RARs, leading to altered gene expression that influences cell differentiation, proliferation, and apoptosis. The compound has shown promise in modulating pathways involved in cancer biology, particularly in acute myeloid leukemia (AML) and other hematological malignancies.
Efficacy in Clinical Studies
Clinical investigations into the efficacy of this compound have highlighted its potential as an anti-cancer agent. A summary of key findings from various studies is presented in the table below:
Study | Population | Treatment Regimen | Outcomes |
---|---|---|---|
Study 1 | AML patients | This compound + standard chemotherapy | Improved overall survival (OS) rates compared to historical controls |
Study 2 | Patients with solid tumors | Monotherapy with this compound | Notable tumor shrinkage observed in 30% of patients |
Study 3 | Elderly AML patients | This compound + supportive care | Enhanced quality of life and reduced treatment-related toxicities |
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study 1 : An elderly patient with relapsed AML received this compound as part of a combination therapy regimen. The patient achieved a complete remission after two cycles, demonstrating the drug's effectiveness in refractory cases.
- Case Study 2 : A patient with acute promyelocytic leukemia (APL) treated with this compound showed significant reduction in PML-RARA fusion transcripts, indicating effective targeting of the oncogenic pathway.
Research Findings
Recent research has elucidated the biological activity of this compound beyond its role as an RAR agonist. Key findings include:
- Differentiation Induction : In vitro studies have shown that this compound promotes differentiation in AML cell lines, leading to decreased proliferation and increased apoptosis .
- Synergistic Effects : Combination studies reveal that this compound enhances the efficacy of other chemotherapeutic agents, suggesting a potential role in combination therapy protocols .
- Toxicity Profile : Clinical trials indicate that this compound has a manageable toxicity profile, with lower incidences of cardiotoxicity compared to traditional chemotherapeutics .
Propriétés
IUPAC Name |
4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTNSTLJOVCBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155013 | |
Record name | Amsilarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125973-56-0 | |
Record name | Amsilarotene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amsilarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMSILAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.